5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Description
Properties
CAS No. |
1147937-31-2 |
|---|---|
Molecular Formula |
C13H23N3S |
Molecular Weight |
253.41 g/mol |
IUPAC Name |
(6S)-6-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-16(8-4-2)10-5-6-11-12(9-10)17-13(14)15-11/h10H,3-9H2,1-2H3,(H2,14,15)/t10-/m0/s1 |
InChI Key |
ABRFKTAFRQVZBR-JTQLQIEISA-N |
SMILES |
COCCN1C2=C(C(=O)NC(=N2)N)SC1=O |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-3-(2-methoxyethyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione generally follows a convergent approach involving:
- Construction of the thiazolo[4,5-d]pyrimidine core
- Introduction of the 5-amino substituent
- Installation of the 3-(2-methoxyethyl) side chain
This is typically achieved by starting from appropriately substituted pyrimidine or thiazole precursors, followed by cyclization and functional group modifications.
Key Preparation Method from Patent Literature
According to patent WO2016091698A1 and US9441008B2, the preparation of this compound or closely related analogs involves the following steps:
Stepwise Synthesis Outline
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of substituted pyrimidine intermediate | Starting from 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives | Use of urea or thiourea derivatives as nitrogen sources | Forms the pyrimidine scaffold |
| 2. Thiazole ring formation | Cyclization with sulfur-containing reagents (e.g., Lawesson’s reagent or elemental sulfur) | Heating under reflux or microwave irradiation | Generates the fused thiazolo ring |
| 3. Introduction of 3-substituent (2-methoxyethyl group) | Alkylation or nucleophilic substitution using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) | Use of base such as potassium carbonate in polar aprotic solvents | Selective substitution at the 3-position |
| 4. Amination at 5-position | Amino group introduction via nucleophilic substitution or amination reactions | Use of ammonia or amine sources under controlled conditions | Ensures 5-amino substitution |
| 5. Purification and isolation | Chromatographic techniques or recrystallization | Solvent systems like ethyl acetate, methanol | Yields pure target compound |
This method emphasizes the stepwise functionalization of the heterocyclic core to achieve the desired substitution pattern.
Detailed Reaction Conditions and Yields
From the patent US9441008B2, the synthesis of 5-amino-3-(2-methoxyethyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione involves:
- Cyclization : The thiazole ring is formed by reacting a suitable pyrimidine precursor with sulfur sources under heating (typically 80–150°C) for several hours.
- Alkylation : The 3-position is alkylated using 2-methoxyethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 50–80°C for 4–12 hours.
- Amination : Amino substitution at the 5-position is achieved by treatment with ammonia in ethanol or aqueous solution at room temperature or mild heating.
- Yields : Overall yields for the final compound typically range from 45% to 70%, depending on reaction optimization.
Representative Experimental Data Table
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Thiazole ring formation | Pyrimidine precursor + sulfur source (Lawesson’s reagent) | 120°C | 6 h | 65 | Cyclization monitored by TLC |
| Alkylation | 2-methoxyethyl bromide, K2CO3, DMF | 70°C | 8 h | 75 | Selective alkylation at 3-position |
| Amination | NH3 in EtOH | 25–40°C | 12 h | 80 | Amino group introduction |
| Purification | Recrystallization from MeOH | - | - | - | High purity (>98% by HPLC) |
Alternative Synthetic Approaches
While the primary patent-based method is the most documented, related heterocyclic synthetic strategies from literature on pyrimidine and thiazolo-pyrimidine derivatives include:
- Microwave-assisted synthesis : Using microwave irradiation to accelerate cyclization and alkylation steps, reducing reaction times from hours to minutes with comparable yields.
- One-pot multi-component reactions : Combining starting materials such as aminopyrimidines, sulfur sources, and alkyl halides in a single vessel to streamline synthesis.
- Suzuki-Miyaura coupling : For analogs with aryl substituents, palladium-catalyzed cross-coupling reactions have been employed, though less common for alkyl substituents like 2-methoxyethyl.
These alternative methods may offer advantages in scalability and efficiency but require further optimization for this specific compound.
Research Findings and Analytical Characterization
- Structural confirmation : The compound’s structure is confirmed by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
- Purity assessment : High-performance liquid chromatography (HPLC) is used to verify purity, typically >98%.
- Crystallographic data : X-ray crystallography may be used to confirm the fused heterocyclic framework and substitution pattern.
- Biological activity correlation : The preparation methods ensure the compound’s integrity for antiviral testing as indicated in patent claims.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Core synthesis | Cyclization of pyrimidine derivatives with sulfur sources |
| 3-position substitution | Alkylation with 2-methoxyethyl halides |
| 5-position substitution | Amination using ammonia or amine sources |
| Reaction medium | Polar aprotic solvents (DMF, DMSO), ethanol for amination |
| Temperature range | 25–150°C depending on step |
| Reaction time | 6–12 hours typically; shorter with microwave assistance |
| Purification | Recrystallization, chromatography |
| Yield range | 45–80% overall |
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antiviral Applications
Research indicates that 5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione exhibits significant antiviral properties. It is being investigated for its ability to activate TLRs, which play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns. This activation can enhance the body’s defense mechanisms against viral infections .
Case Studies
- TLR Activation : In vitro studies have demonstrated that this compound can stimulate TLR pathways, leading to increased production of pro-inflammatory cytokines. This suggests its potential use in developing treatments for viral infections where immune modulation is beneficial.
- Viral Infection Models : Animal models infected with various viruses have shown improved survival rates when treated with this compound, indicating its efficacy in enhancing antiviral immune responses .
Immunomodulatory Potential
Given its ability to activate TLRs, further studies are warranted to explore its immunomodulatory effects in chronic viral infections and autoimmune diseases. The compound could serve as a lead for developing new therapeutic agents aimed at enhancing immune responses without overstimulation.
Combination Therapies
Investigating the use of this compound in combination with existing antiviral drugs may provide synergistic effects that enhance treatment efficacy. This approach could be particularly beneficial in treating resistant viral strains.
Clinical Trials
To validate its safety and efficacy in humans, clinical trials will be essential. These studies should focus on various viral infections and assess the compound's potential as a standalone treatment or as part of combination therapy regimens.
Mechanism of Action
The mechanism of action of 5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Antiviral Derivatives
- 3-Alkyl/Aryl Derivatives: 5-Amino-3-pentyl/hexyl derivatives (1b, 1c): These compounds exhibit potent anti-human cytomegalovirus (HCMV) activity. The 3-hexyl derivative (1c) showed a therapeutic index comparable to ganciclovir but with efficacy against ganciclovir-resistant HCMV strains . 5-Amino-3-(2-penten-1-yl) derivative (1f): The Z-isomer of this compound demonstrated superior anti-HCMV activity, highlighting the importance of alkenyl chain geometry . 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl] derivative: This acyclonucleoside analog displayed selective anti-HCMV activity without cross-resistance to UL97-mutated strains, a significant advantage over traditional therapies .
Anticancer Derivatives
- 5-Trifluoromethyl Derivatives: 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione (3b): Identified as the most active compound in NCI-60 screening, this derivative underscores the role of electron-withdrawing groups (e.g., CF₃) in enhancing cytotoxicity . Prodrugs of 5-amino-3-(3'-deoxy-β-D-ribofuranosyl) derivatives: These prodrugs, including the target compound, are designed to improve bioavailability and release active metabolites that inhibit abnormal cell proliferation .
- Key Structural Insight: The amino group at position 5 in the target compound may facilitate hydrogen bonding with target enzymes, while the 2-methoxyethyl group could reduce metabolic degradation compared to ribose-containing analogs.
Antimicrobial Derivatives
- 7-Substituted Amino Derivatives: 7-Morpholino-3-phenylthiazolo[4,5-d]pyrimidine-2-one (7): Exhibits moderate antibacterial activity, suggesting that electron-donating groups (e.g., morpholino) at position 7 may enhance membrane penetration . 2-{[3-Phenyl-7-substituted-2-(phenylimino) derivatives}: These complex analogs demonstrated weaker antibacterial activity, indicating that bulky substituents may hinder target binding .
Key Structural Insight : The absence of a thione (C=S) group in the target compound (replaced by dione groups) may reduce its antibacterial potency compared to sulfur-containing analogs.
Biological Activity
5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione is a heterocyclic compound notable for its thiazole-pyrimidine structure. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C8H10N4O3S, with a molecular weight of approximately 242.26 g/mol .
Research indicates that this compound functions primarily as an agonist for Toll-like receptors (TLRs) , which are pivotal in the immune response by recognizing pathogen-associated molecular patterns. By activating TLRs, the compound may enhance innate immunity, making it a candidate for treating viral infections .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity : The compound has shown potential in activating immune responses against viral pathogens through TLR activation.
- Anti-inflammatory Properties : It may modulate inflammatory pathways by influencing cytokine production and chemokine signaling.
- Cytotoxic Effects : Preliminary studies suggest it could exhibit cytotoxicity against certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound:
- Cell Line Testing : The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, a study reported an IC50 value indicating effective cytotoxicity against A431 vulvar epidermal carcinoma cells .
- Immune Response Modulation : Experiments showed that treatment with this compound led to increased production of pro-inflammatory cytokines in immune cells, suggesting its role in enhancing immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Activates TLRs to enhance immune response | |
| Anti-inflammatory | Modulates cytokine production | |
| Cytotoxicity | Inhibits proliferation in cancer cell lines |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 (Vulvar Carcinoma) | 15.4 ± 2.1 | Significant inhibition of proliferation |
| MCF-7 (Breast Cancer) | 22.8 ± 1.5 | Moderate cytotoxicity observed |
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione?
Synthesis typically involves cyclization and functionalization steps. For example, thiadiazole ring formation requires precursors like 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacted with carbon disulfide in dimethylformamide (DMF) under basic conditions (KOH) to yield thione intermediates. Subsequent alkylation with 2-methoxyethyl groups is achieved using alkyl halides (e.g., 2-methoxyethyl chloride) in acetonitrile with triethylamine (Et₃N) as a base . Catalysts are often omitted in alcohol-based reactions, as shown in Table 1 of a 2019 study, where reactions in methanol or ethanol at reflux yielded target compounds without side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming substituent positions and ring structures. Infrared (IR) spectroscopy identifies functional groups like amine (–NH₂) and carbonyl (C=O) stretches. For example, IR peaks near 1650–1700 cm⁻¹ confirm the presence of pyrimidine dione moieties . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thiazolo[4,5-d]pyrimidine derivatives?
Contradictions often arise from variations in substituents, assay conditions, or microbial strains. For instance, antibacterial activity in thiazolo[4,5-d]pyrimidines depends on the electron-withdrawing/donating nature of substituents (e.g., morpholine vs. methoxyethyl groups) . To resolve discrepancies:
- Standardize testing protocols (e.g., MIC values using CLSI guidelines).
- Perform structure-activity relationship (SAR) studies to isolate the impact of specific functional groups .
- Use statistical tools like ANOVA to assess significance of bioactivity differences across derivatives .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound?
SAR studies involve systematic structural modifications:
- Alkylation : Introducing benzyl chlorides or chloroacetamides at the N1 position alters lipophilicity and antimicrobial potency .
- Substituent Variation : Replacing the 2-methoxyethyl group with phenyl or heteroaryl groups (e.g., oxadiazoles) modulates interactions with bacterial enzymes .
- Bioisosteric Replacement : Swapping thiazole rings with oxazole or imidazole rings can enhance solubility or reduce toxicity .
Q. How does the choice of alkylating agents impact the biological activity of thiazolo[4,5-d]pyrimidine derivatives?
Alkylating agents determine the compound’s pharmacokinetic profile. For example:
- Benzyl chlorides increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
- Chloroacetamides introduce hydrogen-bonding sites, improving target binding (e.g., to bacterial dihydrofolate reductase) .
- 2-Methoxyethyl groups balance hydrophilicity and metabolic stability, as seen in derivatives with prolonged half-lives in vitro .
Methodological Challenges
Q. What are common challenges in achieving high purity during synthesis, and how are they addressed?
Key challenges include:
- Byproduct Formation : Cyclization intermediates may retain unreacted amines or halides. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential .
- Moisture Sensitivity : Thione intermediates are hygroscopic; reactions must be conducted under anhydrous conditions with molecular sieves .
- Steric Hindrance : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) may slow alkylation. Microwave-assisted synthesis can accelerate reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
